molecular formula C10H11NO B1279844 5-Amino-3,4-dihydronaphthalen-1(2H)-one CAS No. 41823-28-3

5-Amino-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1279844
CAS No.: 41823-28-3
M. Wt: 161.2 g/mol
InChI Key: MGMLEKRIIOQCIJ-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an amino group at the 5-position and a ketone group at the 1-position of the naphthalene ring system

Scientific Research Applications

Chemistry:

5-Amino-3,4-dihydronaphthalen-1(2H)-one is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology:

In biological research, this compound is studied for its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor agonists.

Medicine:

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for 5-Amino-3,4-dihydronaphthalen-1(2H)-one suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the reduction of 5-nitro-3,4-dihydronaphthalen-1(2H)-one using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure to 5 atm

    Solvent: Ethanol or methanol

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-pressure hydrogenation and efficient catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form 5-amino-3,4-dihydronaphthalen-1-ol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Amino-3,4-dihydronaphthalen-1-ol.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of receptor signaling cascades.

Comparison with Similar Compounds

    5-Amino-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.

    5-Nitro-3,4-dihydronaphthalen-1(2H)-one: Precursor in the synthesis of 5-Amino-3,4-dihydronaphthalen-1(2H)-one.

    3,4-Dihydronaphthalen-1(2H)-one: Lacks the amino group at the 5-position.

Uniqueness:

This compound is unique due to the presence of both an amino group and a ketone group on the naphthalene ring system

Properties

IUPAC Name

5-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMLEKRIIOQCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467696
Record name 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41823-28-3
Record name 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 20 ml Schlenk vessel, 1 g of 96% sulfuric acid (9.79 mmol) is added to 100 mg of 4-(2-aminophenyl)butyronitrile (0.62 mmol) under argon. The mixture is heated to 100° C. for 66 h, stirring. After cooling, it is neutralised with aqueous ammonia solution (ice cooling), and the product is then extracted with chloroform and identified using GC.
Quantity
1 g
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reactant
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100 mg
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

5-Amino-1-tetralone was prepared from α-tetralone according to the literature (J. Am. Chem. Soc. 1994, p4852). A mixture of 5-amino-1-tetralone (80 mg) and concentrated hydrochloric acid (1 mL) was cooled to 0° C. A solution of sodium nitrite (35 mg) in water (0.5 mL) was added dropwise to the stirring solution. The cold diazonium solution was then poured rapidly onto a stirring solution of copper (I) chloride (62 mg) in concentrated hydrochloric acid (1 mL). The reaction mixture was allowed to warn to ambient temperature and then stirred for 1.5 hours. The mixture was then extracted with ethyl acetate, washed with water, dried (MgSO4) and the solvent removed in vacuo to yield 5-chloro-1-tetralone as a brown solid (87 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
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Quantity
1 mL
Type
reactant
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35 mg
Type
reactant
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Name
Quantity
0.5 mL
Type
solvent
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[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
copper (I) chloride
Quantity
62 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

5-Amino-1-tetralone was prepared from α-tetralone according to the literature (J. Am. Chem. Soc. 1994, p4852). To a cold solution of 5-amino-1-tetratone (415 mg) in water (2 mL) and concentrated hydrochloric acid (5 mL) was added a solution of sodium nitrite (186 mg) in water (1.2 mL), maintaining low temperature. After 40 minutes a solution of sodium azide (184 mg) in water (1.2 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature. After one further hour the reaction was quenched with water, extracted into ether, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo to yield crude material which was purified using flash chromatography to yield 5-azido-1-tetralone (77 mg).
Quantity
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Type
reactant
Reaction Step One
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184 mg
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reactant
Reaction Step Two
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Quantity
1.2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
186 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Three

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